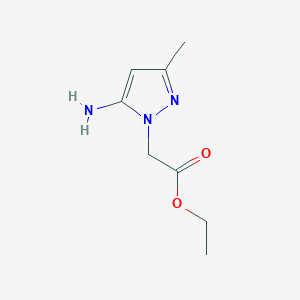

ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate

Overview

Description

The compound "ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the annulation method or cyclocondensation reactions. For instance, a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, the reaction of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate yielded isomeric pyrazolopyridones, showcasing the versatility of pyrazole derivatives in forming various heterocyclic structures .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined using X-ray diffraction, revealing a monoclinic system with specific cell parameters and intermolecular interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new compounds. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can selectively cyclocondense with 1,3-dicarbonyl compounds to give pyrazolo[3,4-b]pyridine derivatives . Additionally, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was synthesized by treating a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate, indicating the reactivity of pyrazole derivatives towards various reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized by their spectroscopic data and crystallographic parameters. The compounds often crystallize in the monoclinic system and exhibit intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to their stability . Theoretical calculations, such as DFT, are used to predict the electronic structure and properties of these molecules, which are then compared with experimental data to confirm their identity .

Scientific Research Applications

Heterocyclic Chemistry Applications

Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate serves as a valuable building block in the synthesis of heterocyclic compounds. Gomaa and Ali (2020) highlighted its importance in generating diverse heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, and others, showcasing its versatility in constructing complex molecular architectures (Gomaa & Ali, 2020).

Synthesis of Novel Compounds

This compound is integral in synthesizing various classes of heterocyclic compounds and dyes, leveraging its unique reactivity for mild reaction conditions. This enables the development of versatile cynomethylene dyes from a broad spectrum of precursors, including amines and phenols, suggesting its potential in dye chemistry and materials science.

Therapeutic Applications

Research by Shaaban, Mayhoub, and Farag (2012) into pyrazoline derivatives, which could be synthesized using this compound, shows significant promise in pharmacology. These derivatives exhibit a wide range of biological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities, indicating their potential in drug development and therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).

Mechanism of Action

Target of Action

Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate, also known as ethyl 2-(5-amino-3-methyl-1h-pyrazol-1-yl)acetate, is a pyrazole derivative . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .

Biochemical Pathways

5-amino-pyrazoles are known to be versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds are synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Action Environment

It’s worth noting that the reactivity of pyrazoles can be influenced by factors such as solvents, which play a role in the tautomeric stabilization of certain pyrazole derivatives .

properties

IUPAC Name |

ethyl 2-(5-amino-3-methylpyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-13-8(12)5-11-7(9)4-6(2)10-11/h4H,3,5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQNYOZGFCLNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258106 | |

| Record name | Ethyl 5-amino-3-methyl-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

956440-82-7 | |

| Record name | Ethyl 5-amino-3-methyl-1H-pyrazole-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956440-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-3-methyl-1H-pyrazole-1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.